3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
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Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with an isothiocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioether derivatives .
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but with different substitution patterns on the oxadiazole ring.
2-Amino-1,3,4-oxadiazole derivatives: These compounds have an amino group instead of a thiol group, leading to different chemical properties and biological activities.
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is unique due to the presence of both a pyridine ring and a thiol group, which can participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c18-13-10(7-4-8-14-13)12-15-11(16-17-12)9-5-2-1-3-6-9/h1-8H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFJDRMJFMJABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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